Bis(trimethylstannyl)acetylene

Catalog No.
S1891858
CAS No.
2117-50-2
M.F
C8H18Sn2
M. Wt
351.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(trimethylstannyl)acetylene

CAS Number

2117-50-2

Product Name

Bis(trimethylstannyl)acetylene

IUPAC Name

trimethyl(2-trimethylstannylethynyl)stannane

Molecular Formula

C8H18Sn2

Molecular Weight

351.6 g/mol

InChI

InChI=1S/C2.6CH3.2Sn/c1-2;;;;;;;;/h;6*1H3;;

InChI Key

CDIFRACRLLNHOO-UHFFFAOYSA-N

SMILES

C[Sn](C)(C)C#C[Sn](C)(C)C

Canonical SMILES

C[Sn](C)(C)C#C[Sn](C)(C)C

Molecular Structure Analysis

The key feature of bis(trimethylstannyl)acetylene is the presence of a linear sp-hybridized carbon-carbon triple bond (C≡C) flanked by two tetrahedrally coordinated tin atoms (Sn). Each tin atom is bonded to three methyl groups (CH3) and one carbon atom from the acetylene unit. This structure gives the molecule a centrosymmetric geometry [].

It's important to note the presence of a lone pair of electrons on each tin atom. These lone pairs can participate in Lewis acid-base interactions, making the tin centers susceptible to nucleophilic attack [].


Chemical Reactions Analysis

Bis(trimethylstannyl)acetylene's reactivity revolves around the unique combination of the electron-withdrawing trimethyltin groups and the electron-rich acetylene unit. Here are some key reactions:

  • Desilylation: The trimethyltin groups can be removed using halogens (X = Cl, Br) to generate the corresponding halogenoacetylenes (HC≡CX) [].
(CH3)3Sn-C≡C-Sn(CH3)3 + 2X2 → 2(CH3)3SnX + HC≡CX (X = Cl, Br)
  • Metalation: The acidic protons on the acetylene unit can be deprotonated by strong bases like n-butyllithium (n-BuLi) to form metal acetylides, which are useful synthons for further functionalization.
(CH3)3Sn-C≡C-Sn(CH3)3 + 2n-BuLi → (CH3)3Sn-C≡C-Li + (CH3)3SnBu + LiBr
  • Cycloaddition Reactions: The electron-rich nature of the C≡C bond allows bis(trimethylstannyl)acetylene to participate in various cycloaddition reactions with electron-deficient dienophiles, forming complex organic structures.

Please note

Specific reaction conditions and detailed mechanisms for these reactions can be found in the primary literature.


Physical And Chemical Properties Analysis

  • Melting Point: 59-61 °C []
  • Boiling Point: No data available, but likely decomposes before boiling.
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and tetrahydrofuran.
  • Stability: Air and moisture sensitive. Decomposes slowly on exposure to light.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (97.44%): Flammable solid [Danger Flammable solids];
H300+H310+H330 (97.44%): Fatal if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Flammable

Flammable;Acute Toxic;Environmental Hazard

Other CAS

2117-50-2

Wikipedia

Bis(trimethylstannyl)acetylene

Dates

Modify: 2023-08-16

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